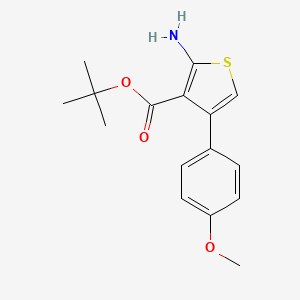

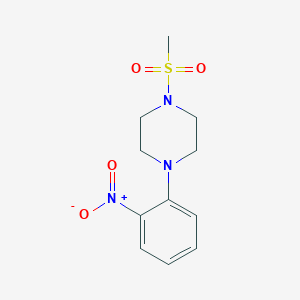

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various substrates . For instance, a compound with a similar structure was synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” are not well-documented .科学的研究の応用

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in pharmaceutical research and development. The synthesis process involves multiple steps, including acylation, nucleophilic substitution, and reduction, with an emphasis on optimizing the yield and confirming the structure of the synthesized compounds through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).

Development of Novel Synthetic Methods

Research also focuses on the development of novel synthetic methods using this compound as an intermediate. For instance, a study on the synthesis of enantiomerically pure β-amino acids highlights the use of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate derivatives in creating complex amino acids, which are crucial in the synthesis of peptides and proteins. This process involves several key steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's utility in creating structurally and functionally diverse molecules (Lakner, Chu, Negrete, & Konopelski, 2003).

Application in Solid-Phase Peptide Synthesis

Another application is found in the field of solid-phase peptide synthesis, where derivatives of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate are used as linkers. This application underscores the compound's role in facilitating the synthesis of sensitive peptides, benefiting from its high acid lability which is crucial for the cleavage and purification of peptides (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).

Contribution to Material Science

The compound's applications extend beyond pharmaceuticals into materials science. For example, it has been used in the synthesis of dendritic macromolecules with stiff, hydrocarbon interiors. This research explores the transformation of tert-butyl esters to carboxylic acids through a solid-state thermolytic process, contributing to the development of materials with unique solubility and functional properties (Pesak, Moore, & Wheat, 1997).

Role in Analytical Chemistry

Furthermore, the compound is involved in analytical chemistry applications, particularly in the profiling of metabolites. Its derivatives have been used in the gas-chromatographic profiling method for the determination of catecholamine metabolites, demonstrating the compound's utility in the diagnosis and monitoring of various diseases and conditions (Muskiet, Stratingh, Stob, & Wolthers, 1981).

作用機序

Target of Action

This compound may have potential interactions with various biological receptors due to its structural similarity with other indole derivatives .

Mode of Action

Indole derivatives, which share structural similarities, are known to bind with high affinity to multiple receptors, influencing various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDLPBXNRYYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)

amine hydrochloride](/img/structure/B2386809.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)